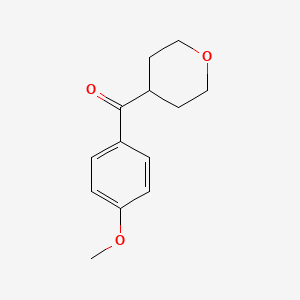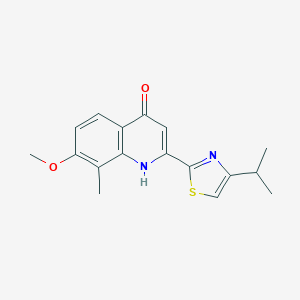
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Descripción general
Descripción
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, also known as IPTQ, is an organic compound belonging to the quinoline family of compounds. It is a colorless solid with a molecular weight of 318.4 g/mol. IPTQ is a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
Antibacterial Applications
The thiazole moiety is known for its antibacterial properties. Research indicates that thiazole derivatives can be effective against a variety of bacterial strains. For instance, certain thiazole compounds have shown activity against Bacillus subtilis , Escherichia coli , Staphylococcus aureus , Candida albicans , and Aspergillus niger . The presence of the isopropyl group and the methoxy-methylquinolinol structure in our compound could potentially enhance these antibacterial properties, making it a candidate for the development of new antibacterial agents.
Antiviral Applications
The thiazole ring has been associated with antiviral activity. Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, the compound’s structure could be key in developing treatments against various viral infections.
Each of these applications represents a significant field of research where 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL could potentially make an impact. Further research and experimentation would be necessary to fully understand and harness the compound’s capabilities in these areas. The information provided here is based on the known properties of thiazole derivatives and the potential implications of the compound’s unique structure .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, especially when it has 4-isopropyl substitutions .
Mode of Action
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL interacts with its bacterial targets by disrupting their cellular functions. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays a distinctive mode of action . The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound’s antibacterial activity suggests that it likely interferes with essential bacterial processes, such as cell wall synthesis or dna replication .
Result of Action
The result of the action of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, the isopropyl substituted derivative displays low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Action Environment
The action of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL can be influenced by various environmental factors. For instance, the presence of other substances, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
Propiedades
IUPAC Name |
7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRPUJPNUYIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693886 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL | |
CAS RN |
923289-21-8 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol in pharmaceutical chemistry?
A1: 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a crucial intermediate in the synthesis of Simeprevir, an antiviral drug used to treat Hepatitis C. [, ] This compound represents the core structure of Simeprevir and its efficient synthesis is essential for drug production.
Q2: Can you describe the synthetic routes used to produce 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol?
A2: Two primary approaches are described in the research for synthesizing 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol. Both methods focus on creating methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate and then modifying it. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)

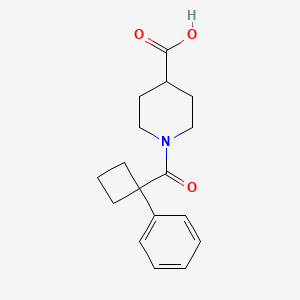
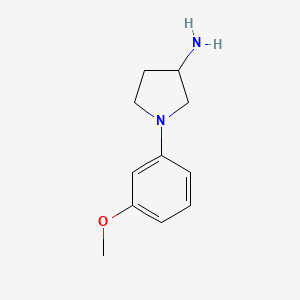
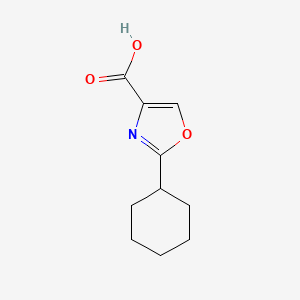
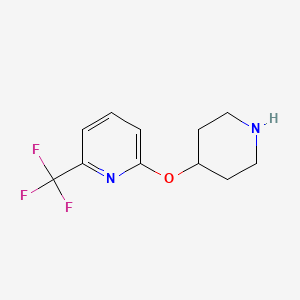
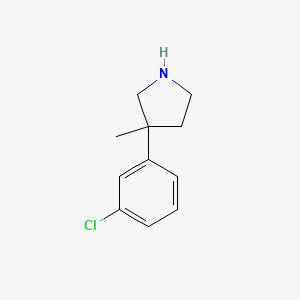
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)

![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)

![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
